molecular formula C20H19F2N3O3 B2851642 N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-01-9

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2851642
M. Wt: 387.387
InChI Key: DMNPFBVLDUXMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H19F2N3O3 and its molecular weight is 387.387. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate to form 3,4-difluoro-N-ethylquinazolin-2(1H)-one, which is then reacted with pentanoyl chloride to form N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. This acid is then converted to the corresponding amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Starting Materials
3,4-difluoroaniline, ethyl acetoacetate, pentanoyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Reaction
Step 1: Condensation of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3,4-difluoro-N-ethylquinazolin-2(1H)-one., Step 2: Reaction of 3,4-difluoro-N-ethylquinazolin-2(1H)-one with pentanoyl chloride in the presence of a base such as triethylamine to form N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid., Step 3: Conversion of N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to the corresponding amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

properties

CAS RN

892289-01-9

Product Name

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C20H19F2N3O3

Molecular Weight

387.387

IUPAC Name

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H19F2N3O3/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-15(21)16(22)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28)

InChI Key

DMNPFBVLDUXMCN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC1=O

solubility

not available

Origin of Product

United States

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